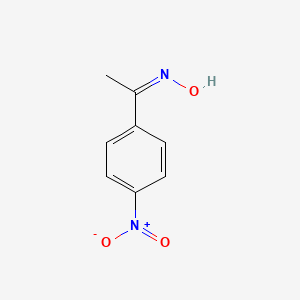

1-(4-nitrophenyl)ethanone oxime

Vue d'ensemble

Description

1-(4-nitrophenyl)ethanone oxime, also known as (1E)-1-(4-nitrophenyl)ethanone oxime, is a chemical compound with the linear formula C8H8N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H8N2O3 . The molecular weight of the compound is 180.165 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.165 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Spectroscopic Analysis

- Spectroscopic and Computational Analysis : The spectroscopic characterization of new alkyl-oximes, including 1-(4-nitrophenyl)ethanone oxime derivatives, was studied. This research focused on using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to define molecular structures and isomers (Sánchez-Pavón et al., 2020).

Phase Equilibrium Studies

- Solid-Liquid Phase Equilibrium and Ternary Phase Diagrams : Research was conducted on the phase equilibrium of 1-(4-nitrophenyl)ethanone in various solvents. This study is significant for understanding the solubility and crystallization behaviors of this compound in different temperature and solvent conditions (Li et al., 2019).

Molecular Dynamics

- Molecular Dynamics in Solution : Investigations on the molecular dynamics of this compound derivatives in solution were carried out using NMR spectroscopy. This research focused on the formation of hydrogen bonds and the energy dynamics within the molecule (Mamedov et al., 2012).

Synthesis of Derivatives and Complexes

- Synthesis of Novel Derivatives : The synthesis and characterization of new derivatives involving this compound were explored. This includes the creation of compounds with potential anti-inflammatory and analgesic properties (Abadi et al., 2005).

- Formation of Metal Complexes : Studies on the formation of mono- and dinuclear metal complexes with this compound derivatives were conducted. These complexes have been analyzed for their spectroscopic, electrochemical, and antimicrobial properties (Chai et al., 2017).

Crystallography and Charge Density Analysis

- Crystal Structure Analysis : Research on the crystal structure of this compound and its derivatives has been performed, providing insights into the molecular geometry and bonding features (Rao et al., 2014).

Chemical Reactions and Catalysis

- Oxa-Michael Addition Reaction : The use of 1-(4-nitrophenyl)

ethanone oxime in catalyzing enantioselective oxa-Michael addition reactions has been explored. This involves reactions with α,β-unsaturated aldehydes to produce adducts with significant enantiomeric excess under mild conditions (Chang et al., 2008).

Potentiometric Studies and Complexation

- Potentiometric Study of Complexation : The complexation behavior of this compound with various metal ions was investigated in water-dioxane mixed solvents. This study is crucial for understanding the compound's interactions and stability constants in different solvent environments (Shokrollahi & Haghighi, 2012).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care, avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propriétés

IUPAC Name |

(NZ)-N-[1-(4-nitrophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNBZVFYQPTWRK-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5436337.png)

![4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-isopropyl-1-methylpiperazin-2-one](/img/structure/B5436347.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methyl)piperidin-2-one](/img/structure/B5436362.png)

![N-[2-(2-chlorophenoxy)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5436366.png)

![3-[(4-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5436374.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5436384.png)

![3-(benzylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5436390.png)

![4-(2-fluoro-5-methylphenoxy)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5436396.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5436399.png)

![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5436406.png)

![1-(4-tert-butylphenyl)ethanone O-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5436412.png)